Fmoc-Tyr(Me)-OSu
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Overview
Description
Fmoc-Tyr(Me)-OSu, also known as N-α-Fmoc-O-methyl-L-tyrosine N-hydroxysuccinimide ester, is a derivative of tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to introduce O-methyl-tyrosine residues into peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino function, which is crucial in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Tyr(Me)-OSu can be synthesized from Fmoc-Tyr(Me)-OH. The synthesis involves the reaction of Fmoc-Tyr(Me)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(Me)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization of the tyrosine residue.
Coupling Reactions: It can react with amines to form peptide bonds, which is the basis for its use in SPPS.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: DCC or other carbodiimides are used to activate the carboxyl group for peptide bond formation
Major Products Formed
The major products formed from these reactions include peptides with O-methyl-tyrosine residues, which can be further modified or used in various applications .
Scientific Research Applications
Chemistry
Fmoc-Tyr(Me)-OSu is widely used in the synthesis of peptides and proteins. It allows for the incorporation of O-methyl-tyrosine residues, which can alter the physical and chemical properties of the peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The modified tyrosine residues can mimic natural post-translational modifications .
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic properties. These peptides can be used as drug candidates or as tools for drug discovery .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Tyr(Me)-OSu involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The O-methyl-tyrosine residue can influence the peptide’s structure and function by mimicking natural modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(Me)-OH: The precursor to Fmoc-Tyr(Me)-OSu, used in similar applications.
Fmoc-N-Me-Tyr(tBu)-OH: Another tyrosine derivative with a tert-butyl group, used for different protective strategies
Uniqueness
This compound is unique due to its ability to introduce O-methyl-tyrosine residues into peptides, which can significantly alter their properties. This makes it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C29H26N2O7 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C29H26N2O7/c1-36-19-12-10-18(11-13-19)16-25(28(34)38-31-26(32)14-15-27(31)33)30-29(35)37-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,30,35)/t25-/m0/s1 |
InChI Key |
MRVUWSRTJRFXLL-VWLOTQADSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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